molecular formula C9H18Cl2 B3189854 2,6-Dichloro-2,6-dimethylheptane CAS No. 35951-36-1

2,6-Dichloro-2,6-dimethylheptane

Cat. No.: B3189854
CAS No.: 35951-36-1
M. Wt: 197.14 g/mol
InChI Key: JDFNLGAISOXLHH-UHFFFAOYSA-N
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Description

2,6-Dichloro-2,6-dimethylheptane is an organic compound with the molecular formula C9H18Cl2 and an average molecular mass of 197.14 g/mol . This alkyl halide features two tertiary chlorine atoms at the 2 and 6 positions of a branched heptane chain, a structure that makes it a valuable intermediate in organic synthesis and materials science research. While specific applications for this compound are not detailed in the literature, compounds of this class are typically investigated as key precursors in the development of more complex molecular architectures, including polymers, ligands, and pharmaceutical candidates. Its structure suggests potential utility in mechanistic studies of nucleophilic substitution reactions and as a building block in the synthesis of advanced materials. Researchers can utilize this high-purity compound to explore novel reaction pathways and develop new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35951-36-1

Molecular Formula

C9H18Cl2

Molecular Weight

197.14 g/mol

IUPAC Name

2,6-dichloro-2,6-dimethylheptane

InChI

InChI=1S/C9H18Cl2/c1-8(2,10)6-5-7-9(3,4)11/h5-7H2,1-4H3

InChI Key

JDFNLGAISOXLHH-UHFFFAOYSA-N

SMILES

CC(C)(CCCC(C)(C)Cl)Cl

Canonical SMILES

CC(C)(CCCC(C)(C)Cl)Cl

Origin of Product

United States

Synthetic Pathways and Precursor Chemistry of 2,6 Dichloro 2,6 Dimethylheptane

Established Synthetic Routes to 2,6-Dichloro-2,6-dimethylheptane

While direct synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be inferred from established organic chemistry principles and pathways for similar halogenated alkanes.

A plausible and common strategy for introducing chloro groups onto an alkane scaffold involves the reaction of an alcohol with a chlorinating agent. In the case of this compound, a suitable precursor would be 2,6-dimethylheptane-2,6-diol. This diol, upon reaction with a reagent like hydrogen chloride (HCl) or thionyl chloride (SOCl₂), would undergo nucleophilic substitution to replace the hydroxyl groups with chlorine atoms. The tertiary nature of the alcohol groups in 2,6-dimethylheptane-2,6-diol makes this substitution reaction particularly favorable, proceeding through a stable tertiary carbocation intermediate.

Another related unsaturated alcoholic precursor that could be utilized is 2,6-dimethyl-5-hepten-2-ol. uni.lunih.gov This compound could potentially be converted to the target dichlorinated compound through a two-step process. First, the double bond could be subjected to hydrochlorination, adding a chlorine atom to the 6-position. Subsequently, the tertiary alcohol at the 2-position could be substituted with a chlorine atom using a suitable chlorinating agent.

The direct halogenation of a branched alkane like 2,6-dimethylheptane (B94447) nist.govchemspider.com presents challenges in achieving selectivity. slideshare.netbyjus.com Free-radical halogenation, a common method for introducing halogens into alkanes, typically involves the use of elemental halogens (e.g., Cl₂) and UV light or heat to initiate the reaction. savemyexams.comlibretexts.org This process generates halogen radicals that abstract hydrogen atoms from the alkane, followed by reaction with a halogen molecule to form the alkyl halide.

However, in a molecule like 2,6-dimethylheptane, there are primary, secondary, and tertiary hydrogens. The reactivity of these hydrogens towards radical abstraction follows the order: tertiary > secondary > primary. This inherent reactivity difference can lead to a mixture of monochlorinated and polychlorinated products, making it difficult to isolate the desired this compound in high yield. libretexts.org The reaction conditions would need to be carefully controlled to favor the formation of the desired dichlorinated product.

Synthesis of Structurally Related Branched Heptane (B126788) Derivatives and Analogs

The synthesis of various monochlorinated, monobrominated, and oxygenated derivatives of branched heptanes provides valuable insight into the chemical transformations possible on this structural framework.

The synthesis of monochlorinated isomers such as 2-chloro-2,6-dimethylheptane chemicalbook.comnih.gov can be achieved through several methods. One approach involves the reaction of 2,6-dimethyl-2-heptanol with a chlorinating agent. Alternatively, the hydrochlorination of 2,6-dimethyl-1-heptene would also yield the same product, following Markovnikov's rule where the chloride adds to the more substituted carbon. Similarly, 6-chloro-2,2-dimethylheptane has been documented. nih.gov

The synthesis of monobrominated isomers like 3-bromo-2,6-dimethylheptane molport.com and other bromo-dimethylheptanes nih.govnih.gov would follow analogous synthetic logic. For instance, the reaction of the corresponding alcohol with a brominating agent like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) would yield the desired alkyl bromide. The regioselectivity of the bromination would depend on the position of the hydroxyl group in the precursor alcohol.

The synthesis of oxygenated branched heptane intermediates is crucial as they often serve as precursors to halogenated derivatives. For example, 2,6-dimethylheptan-4-ol can be synthesized via the Grignard reaction between isobutyl magnesium bromide and ethyl formate. nist.gov This secondary alcohol has been well-characterized. chemspider.comoakwoodchemical.comthegoodscentscompany.com

The synthesis of 2,6-dimethyl-5-hepten-2-ol can be achieved through the reduction of 6-methyl-5-hepten-2-one using aluminum isopropoxide. google.com This unsaturated tertiary alcohol is a valuable intermediate for various organic syntheses. google.com Another related compound, 2,6-dimethyl-5-heptenal, is an organic synthesis intermediate and a fragrance monomer. google.comodowell.com

Stereochemical Control and Chiral Synthesis in Branched Heptane Systems

The synthesis of branched alkanes and their derivatives, such as the heptanes discussed, can lead to the formation of stereoisomers when chiral centers are present. Stereochemical control is the ability to direct a chemical reaction to form a specific stereoisomer, which is of significant importance in many areas of chemistry. youtube.com

Strategies for achieving stereochemical control include substrate control, where the existing stereochemistry in a molecule influences the outcome of a subsequent reaction, and auxiliary control, where a temporary chiral group is introduced to direct the stereochemistry of a reaction and is later removed. youtube.com The development of enantioselective and diastereoselective retrosynthetic methods is an active area of research, often employing evidence-based rules derived from large databases of chemical reactions. whiterose.ac.uk The stereochemical analysis of synthesized molecules is crucial to confirm the success of these methods. elsevierpure.com

For branched heptane systems, the presence of multiple methyl groups can create chiral centers. For example, in 3-bromo-2,6-dimethylheptane, the carbon atom bonded to the bromine and the adjacent carbon with a methyl group can both be chiral centers, leading to the possibility of multiple diastereomers. The synthesis of a specific stereoisomer of such a compound would require a chiral synthetic approach, potentially starting from a chiral precursor or using a chiral catalyst or reagent.

Enantioselective Synthesis of Chiral Heptane Derivatives (e.g., 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether)

The synthesis of chiral building blocks is fundamental for the construction of stereochemically defined molecules. An example relevant to the heptane backbone is the enantioselective synthesis of the enantiomers of anti-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether. researchgate.net These compounds serve as valuable intermediates in the synthesis of various natural products.

The synthesis of both (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether has been successfully accomplished. researchgate.net These syntheses often start from commercially available chiral precursors, such as the enantiomers of citronellal or methyl 3-hydroxy-2-methylpropanoate. researchgate.net For instance, one strategy involves the use of (R)- or (S)-citronellol and methyl (S)-3-hydroxy-2-methylpropionate as sources of chirality, allowing for the construction of the desired stereoisomers through a series of well-defined steps. researchgate.net

Another approach utilizes the Cu-phosphoramidite catalyzed asymmetric conjugate addition of dialkylzinc reagents to cyclic substrates, which can establish the required stereocenters with high enantioselectivity. researchgate.net Lipase-catalyzed kinetic resolution of racemic intermediates is another powerful tool to obtain enantiomerically pure building blocks. researchgate.net

Table 1: Key Chiral Precursors and Reagents in Enantioselective Synthesis

Precursor/Reagent Role in Synthesis
(R)- and (S)-Citronellal Chiral starting material
Methyl 3-hydroxy-2-methylpropanoate Chiral building block
Cu-phosphoramidite complexes Catalyst for asymmetric conjugate addition
Lipases Biocatalyst for kinetic resolution
Dialkylzinc reagents Source of alkyl groups in conjugate addition

Regioselective and Diastereoselective Synthetic Strategies

While specific regioselective and diastereoselective synthetic strategies for this compound are not detailed in the available literature, general principles of stereoselective synthesis can be applied to predict plausible routes.

Regioselectivity: In a potential synthesis involving the halogenation of a precursor with multiple potential reaction sites, achieving high regioselectivity is paramount. For instance, in the dichlorination of a precursor molecule, directing the chlorine atoms specifically to the 2 and 6 positions would be the primary challenge. The choice of substrate and reaction conditions plays a critical role. For example, the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrates that regioselectivity can be achieved at the more sterically hindered position due to electronic effects, a principle that could potentially be exploited in a custom-designed synthesis. kfupm.edu.sa

Diastereoselectivity: If the synthesis of a specific diastereomer of this compound were desired (i.e., (R,R), (S,S), or meso), a diastereoselective approach would be necessary. This often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, silyl-Prins cyclizations have been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans, where the stereochemistry of the starting materials and the reaction conditions dictate the formation of a specific diastereomer. mdpi.com A similar substrate-controlled or reagent-controlled approach could hypothetically be designed for the introduction of the two chlorine atoms in a diastereoselective manner.

Table 2: Comparison of Regio- and Diastereoselective Strategies

Strategy Description Application to this compound (Hypothetical)
Regioselective Halogenation Preferential reaction at a specific site in a molecule with multiple reactive positions. Directing chlorination to the tertiary carbons at positions 2 and 6 of the heptane chain, potentially through the use of specific catalysts or directing groups.
Diastereoselective Reaction Preferential formation of one diastereomer over another. Using a chiral substrate or catalyst to control the stereochemical orientation of the two chlorine atoms, leading to either the syn or anti diastereomer.

Mechanistic Investigations in Reactions Involving 2,6 Dichloro 2,6 Dimethylheptane

Friedel-Crafts Cyclialkylation Studies

The Friedel-Crafts cyclialkylation of aromatic compounds using 2,6-dichloro-2,6-dimethylheptane serves as a pivotal reaction for synthesizing fused carbocyclic ring systems. This dichloride is a key reactant that, upon reaction with an aromatic nucleus in the presence of a Lewis acid catalyst, generates a carbocation that can undergo an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a new ring structure.

Function of this compound as a Key Reactant in Carbocyclic Ring Formation

In the presence of a Lewis acid, this compound readily forms a tertiary carbocation at one of the chlorine-bearing carbons. This electrophilic species can then alkylate an aromatic substrate. The resulting product, an aryl-substituted chloroalkane, can then undergo a second, intramolecular Friedel-Crafts reaction. This sequential process, known as cyclialkylation, is a powerful method for the synthesis of polycyclic aromatic hydrocarbons. The structure of this compound is particularly suited for forming seven-membered rings, although, as will be discussed, this is not always the observed outcome.

Mechanistic Divergence: Formation of Alkyltetralins versus Benzsuberanes

Initial expectations for the cyclialkylation of aromatics with this compound might predict the formation of benzsuberanes, which are bicyclic compounds containing a seven-membered ring fused to a benzene (B151609) ring. However, experimental evidence has shown that the reaction can lead to the formation of alkyltetralins, which contain a six-membered ring. cdnsciencepub.com This mechanistic divergence highlights the complex interplay of factors governing the stability and reactivity of the intermediate carbocations.

The formation of alkyltetralins instead of benzsuberanes suggests that the initially formed seven-membered ring or its immediate precursor is prone to rearrangement to a more stable six-membered ring system. cdnsciencepub.com This observation has been a subject of detailed mechanistic studies to understand the underlying carbocationic rearrangement pathways.

Detailed Elucidation of Rearrangement Pathways

The transformation of the heptane (B126788) backbone of this compound into the cyclic structures of alkyltetralins involves significant and complex carbocationic rearrangements. These rearrangements are central to understanding the product distribution in these Friedel-Crafts reactions.

Analysis of Carbocationic Rearrangements in Aryl-Substituted Systems

Studies involving various 5-phenyl-substituted chlorides, alcohols, and olefins have been instrumental in probing these rearrangements. For instance, the cyclialkylation of compounds like 2-chloro-2,6-dimethyl-6-phenylheptane and 3-chloro-3,7-dimethyl-7-phenyloctane has been shown to yield alkyltetralins rather than the expected benzsuberanes. cdnsciencepub.com This indicates that rearrangements occur within the side chain of the aryl-substituted intermediate. cdnsciencepub.com These rearrangements are driven by the thermodynamic preference for the formation of more stable carbocation intermediates and final products. The transformation of a less stable secondary or tertiary carbocation to a more stable one through hydride or alkyl shifts is a common feature of these reaction mechanisms.

Investigation of Phenonium Ion Mediated Mechanisms

An alternative mechanism that could explain the rearrangement from a seven-membered ring to a six-membered ring involves the formation of a phenonium ion (a bridged carbocation where the benzene ring participates in stabilizing the positive charge). However, this pathway has been a subject of considerable debate. In at least one specific case, the cyclization of 3-chloro-3,7-dimethyl-7-phenyloctane, the phenonium ion mechanism for the rearrangement of a benzsuberane intermediate was unequivocally ruled out. cdnsciencepub.com This suggests that while phenonium ions are a possibility in carbocation chemistry, they are not the operative pathway in all related rearrangements.

Characterization of Side-Chain Rearrangement Phenomena

The conclusive evidence points towards rearrangements occurring in the side chains of the aryl-substituted intermediates as the primary route to the formation of alkyltetralins. cdnsciencepub.com These rearrangements can be intricate, involving a series of steps that reconfigure the carbon skeleton of the side chain before the final cyclization step occurs. The specific nature of these rearrangements is highly dependent on the structure of the starting materials and the reaction conditions. Nuclear magnetic resonance (NMR) spectroscopy has been a crucial tool in the structural assignment of the final products, thereby providing indirect but compelling evidence for the preceding rearrangement pathways. cdnsciencepub.com

The following table summarizes the reactants and the major type of product observed in these cyclialkylation studies:

Reactant with Aromatic SubstrateExpected Product ClassObserved Product Class
This compoundBenzsuberaneAlkyltetralin
2-Chloro-2,6-dimethyl-6-phenylheptaneBenzsuberaneAlkyltetralin
3-Chloro-3,7-dimethyl-7-phenyloctaneBenzsuberaneAlkyltetralin
2-Chloro-6-methyl-6-phenylheptaneBenzsuberaneAlkyltetralin
1-Chloro-5-phenylpentaneBenzsuberaneAlkyltetralin

Broader Mechanistic Implications in Polyalkyl Halide Chemistry

The study of reactions involving this compound and its analogs offers significant insights into the broader principles governing the chemistry of polyalkyl halides. These molecules, characterized by multiple halogen-bearing carbon atoms, often exhibit complex reaction pathways influenced by factors such as neighboring group participation, conformational effects, and the formation of cyclic intermediates. Mechanistic investigations into compounds like this compound serve as a valuable platform for understanding these intricate behaviors.

One of the key mechanistic concepts illuminated by related systems is neighboring group participation (NGP) , also known as anchimeric assistance. While direct extensive research on the broader implications of this compound is not widely available, the principles can be inferred from studies on structurally analogous compounds. For instance, investigations into the solvolysis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane have demonstrated the profound effect of a neighboring heteroatom. stackexchange.comtue.nl In this bicyclic system, the sulfur atom at the 9-position can act as an internal nucleophile, attacking the carbon-chlorine bond and displacing the chloride ion to form a bridged episulfonium ion intermediate. stackexchange.com This participation significantly enhances the reactivity of the first chlorine atom compared to the second. tue.nl

This phenomenon of NGP, thoroughly examined in bicyclic systems, has broader implications for acyclic polyalkyl halides like this compound. Although lacking a pre-organized rigid structure, the flexible carbon chain of this molecule can adopt conformations that allow for intramolecular interactions. The likelihood and nature of such interactions depend on the specific reaction conditions and the substitution pattern of the alkyl chain.

Furthermore, the study of these systems provides a deeper understanding of carbocation rearrangements. The initially formed carbocation in a polyalkyl halide can undergo various rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before reacting with a nucleophile. The structure of this compound, with its tertiary carbons and the potential for the chain to fold back on itself, makes it a candidate for studying such transannular interactions and rearrangements.

The insights gained from the reactivity of this compound and its analogs are summarized in the table below, highlighting the key mechanistic principles and their broader relevance in the chemistry of polyalkyl halides.

Mechanistic PrincipleObservation in Related SystemsImplication for this compound & Polyalkyl Halides
Neighboring Group Participation (NGP) Enhanced reactivity of one halogen due to intramolecular attack by a heteroatom (e.g., sulfur in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane). stackexchange.comtue.nlThe flexible chain of acyclic polyalkyl halides can adopt conformations that allow for intramolecular nucleophilic attack, influencing reaction rates and pathways.
Formation of Cyclic Intermediates Isolation of rearranged products and spectroscopic observation of cyclic ions in highly acidic media. tue.nlReactions of polyalkyl halides often proceed through cyclic intermediates, which dictate the structure and stereochemistry of the final products.
Stereochemical Control Retention of configuration through a double inversion mechanism in the presence of a participating neighboring group. stackexchange.comThe stereochemical outcome of reactions serves as a powerful tool to diagnose the involvement of neighboring groups and cyclic intermediates.
Carbocation Rearrangements Potential for transannular hydride or alkyl shifts to form more stable carbocationic intermediates.The study of polyalkyl halides provides a platform to explore the complex landscape of carbocation rearrangements and their directing effects on product formation.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Branched Heptane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment.scribd.comorgchemboulder.commeasurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For branched heptane (B126788) compounds such as 2,6-dichloro-2,6-dimethylheptane, ¹H and ¹³C NMR provide invaluable information for confirming the carbon skeleton and the position of substituents.

Similarly, the ¹H NMR spectrum would be expected to show distinct signals for the different proton environments. The protons on the methyl groups attached to the chlorinated carbons (C2 and C6) would be shifted downfield compared to the methyl protons on the parent alkane. The protons on the central methylene (B1212753) groups would also exhibit characteristic splitting patterns and chemical shifts based on their proximity to the electron-withdrawing chlorine atoms. The proton on the same carbon as a halide is typically shifted to the 2-4.5 ppm range, depending on the specific halogen. orgchemboulder.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (based on known shifts for 2,6-dimethylheptane (B94447) and general substituent effects).

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity
C1, C7~25-35Quartet (q)
C2, C6~70-80Singlet (s)
C3, C5~40-50Triplet (t)
C4~20-30Triplet (t)

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Application of Gas-Liquid Chromatography (GLC) for Yield and Purity Determinations.scribd.comblogspot.com

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. In the context of the synthesis of this compound, GLC is an essential tool for monitoring the progress of the reaction and assessing the purity of the final product.

By taking aliquots from the reaction mixture at different time intervals and analyzing them by GLC, chemists can determine the consumption of reactants and the formation of the desired product, as well as any byproducts. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield of this compound.

Following the completion of the reaction and subsequent purification steps, GLC is used to determine the final purity of the isolated compound. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity. For accurate quantification, a calibration curve is typically generated using standards of known concentration.

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) in Complex Mixture Analysis.chromatographyonline.com

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive analytical method used for the identification and quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs), even at trace levels. measurlabs.comunsw.edu.auyoutube.com This technique is particularly valuable for analyzing complex mixtures where the target analytes are present in low concentrations. unsw.edu.au

The process involves two main stages. youtube.comyoutube.com First, volatile compounds from a sample are collected and concentrated onto a sorbent tube. This tube is then rapidly heated in a thermal desorber, releasing the trapped analytes into a stream of inert gas, which carries them into the GC-MS system for separation and identification. eag.com

In the analysis of environmental samples or industrial process streams that might contain this compound, TD-GC-MS offers significant advantages. It enhances sensitivity by pre-concentrating the analytes, allowing for the detection of trace amounts that might be missed by conventional injection techniques. youtube.combath.ac.uk The mass spectrometer provides definitive identification of the separated compounds based on their mass spectra. This is crucial when analyzing complex matrices containing numerous components. unsw.edu.au TD-GC-MS has been successfully applied to the analysis of a wide range of halogenated hydrocarbons and other VOCs from various sources. nih.govwiley.com

Infrared (IR) Spectroscopy in the Characterization of Reaction Products and Intermediates.scribd.com

The IR spectrum of an alkyl halide is characterized by several key absorption bands. orgchemboulder.com The stretching vibration of the C-Cl bond typically appears in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. scribd.comorgchemboulder.comquora.com The exact position of this absorption can be influenced by the substitution pattern of the carbon to which the chlorine is attached.

In addition to the C-Cl stretch, the spectrum of this compound would exhibit characteristic C-H stretching and bending vibrations of the methyl and methylene groups. The C-H stretching vibrations for alkanes are typically observed in the region of 3000-2850 cm⁻¹. The presence of a halogen on a carbon can also influence the C-H wagging vibrations of an adjacent CH₂ group, which are often seen in the 1300-1150 cm⁻¹ range. scribd.comorgchemboulder.comquora.com While IR spectroscopy is a powerful tool for identifying functional groups, it is often used in conjunction with other techniques like NMR and mass spectrometry for unambiguous structure elucidation. blogspot.comquora.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H Stretch (alkane)2960-2850Strong
C-H Bend (CH₃, CH₂)1470-1365Medium
C-Cl Stretch850-550Strong to Medium

Application of X-ray Photoelectron Spectroscopy (XPS) in Related Diketone Systems

While X-ray Photoelectron Spectroscopy (XPS) is not a primary technique for the direct characterization of this compound, it is a powerful surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. Its application becomes relevant when considering the synthesis of this compound, which may involve intermediates or starting materials such as diketones.

For instance, if this compound were to be synthesized from a precursor like 2,6-heptanedione, XPS could be used to characterize the diketone. The XPS spectrum of a diketone would show distinct peaks for carbon and oxygen. The high-resolution carbon 1s spectrum could be deconvoluted to identify the different chemical environments of the carbon atoms, such as the carbonyl carbons (C=O) and the aliphatic carbons (C-C, C-H). The binding energy of the carbonyl carbon would be shifted to a higher value compared to the aliphatic carbons due to the electron-withdrawing effect of the oxygen atom. Similarly, the oxygen 1s spectrum would confirm the presence of the carbonyl oxygen.

This information can be crucial in understanding the surface chemistry of reactants and catalysts involved in the synthesis process, providing insights into reaction mechanisms and potential surface contamination that could affect the reaction outcome.

Computational and Theoretical Chemistry Studies on Branched Heptane Structures

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches for Molecular Geometry and Electronic Structure (e.g., 2,6-dimethylheptane-3,5-dione)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and electronic properties of organic molecules.

A closely related compound, 2,6-dimethylheptane-3,5-dione, serves as an excellent example for understanding the application of DFT in this context. nist.govmatrix-fine-chemicals.comthermofisher.com This diketone possesses a C9H16O2 molecular formula and a molecular weight of 156.22 g/mol . nist.govmatrix-fine-chemicals.com DFT calculations on such a molecule would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The output of these calculations provides the lowest energy conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can elucidate the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. For 2,6-dimethylheptane-3,5-dione, the presence of two carbonyl groups would significantly influence its electronic structure, creating regions of high electron density around the oxygen atoms and making the carbonyl carbons electrophilic.

Table 1: Computed Properties of 2,6-dimethylheptane-3,5-dione

PropertyValue
Molecular Formula C9H16O2 nist.govmatrix-fine-chemicals.comthermofisher.com
Molecular Weight 156.22 g/mol nist.govmatrix-fine-chemicals.com
IUPAC Name 2,6-dimethylheptane-3,5-dione nist.govmatrix-fine-chemicals.comthermofisher.com
CAS Number 18362-64-6 nist.govmatrix-fine-chemicals.comthermofisher.com
Appearance Clear colorless to pale yellow liquid thermofisher.comthermofisher.com
Refractive Index 1.4560 to 1.4600 (20°C, 589 nm) thermofisher.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors and Predicted Chemical Reactivity (e.g., standard enthalpy of formation for 2,6-dimethylheptane)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are invaluable for predicting properties that are difficult or expensive to measure experimentally.

The standard enthalpy of formation is a key thermodynamic property that can be predicted using QSPR models. nih.govresearchgate.net For a compound like 2,6-dimethylheptane (B94447), a QSPR model would begin by calculating a set of molecular descriptors from its chemical structure. nih.govnist.gov These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that relates these descriptors to the known standard enthalpies of formation for a training set of similar compounds. nih.govresearchgate.net This equation can then be used to predict the standard enthalpy of formation for 2,6-dimethylheptane and, by extension, for 2,6-dichloro-2,6-dimethylheptane, although the presence of chlorine atoms would necessitate a model specifically trained for halogenated alkanes. The accuracy of the prediction depends heavily on the quality and diversity of the training set and the chosen descriptors. nih.govresearchgate.net

Table 2: Properties of 2,6-Dimethylheptane

PropertyValue
Molecular Formula C9H20 nih.govnist.gov
Molecular Weight 128.25 g/mol nih.gov
Boiling Point 135.21 °C nist.gov
Freezing Point -102.95 °C nist.gov
Density (at 20°C) 0.70891 g/mL nist.gov
CAS Number 1072-05-5 nist.gov

Theoretical Analysis of Reaction Energetics and Transition States in Related Systems

Theoretical analysis of reaction energetics provides fundamental understanding of reaction mechanisms, rates, and equilibria. For branched alkanes like heptane (B126788) isomers, combustion is a well-studied reaction. The ignition quality of a fuel is related to its molecular structure; for instance, more highly branched isomers tend to have higher activation energy barriers for ignition. osti.gov

Computational studies on the combustion of n-heptane reveal that the reaction proceeds through a complex network of elementary reactions, including H-atom abstraction from the fuel, subsequent reactions of the fuel radicals with oxygen, and isomerization of peroxy radicals. acs.org The transition states for these reactions can be located on the potential energy surface using quantum chemical methods. The energy of these transition states relative to the reactants determines the activation energy of the reaction.

For a chlorinated alkane like this compound, the presence of C-Cl bonds would introduce new reaction pathways. For example, the C-Cl bond is weaker than a C-H bond and could be a site for initial bond cleavage. Theoretical analysis would be crucial to understand how the chlorine atoms affect the reaction energetics and the nature of the transition states in processes like thermal decomposition or nucleophilic substitution.

Conformational Analysis and Intramolecular Interactions (e.g., hydrogen bonding in related diketones)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations are possible. Computational methods can be used to identify the most stable conformers and to calculate the energy barriers between them.

In related diketones such as 2,6-dimethylheptane-3,5-dione, intramolecular interactions can play a significant role in determining the preferred conformation. nist.gov This molecule can exist in keto and enol forms. In the enol form, an intramolecular hydrogen bond can form between the hydroxyl proton and the other carbonyl oxygen. This interaction stabilizes the enol tautomer. Computational studies can quantify the strength of this hydrogen bond and its effect on the molecular geometry and vibrational frequencies. While this compound itself cannot form hydrogen bonds, understanding these interactions in similar structures provides a basis for analyzing other potential weak intramolecular forces, such as dipole-dipole interactions, that would influence its conformational preferences.

Environmental Occurrence and Transformation Pathways of Branched Halogenated Alkanes

Detection and Analysis in Environmental and Biological Samples (e.g., volatile organic compounds in human emissions)

The detection of branched halogenated alkanes in environmental and biological matrices relies on sophisticated analytical techniques capable of identifying and quantifying these compounds at trace levels. Due to their volatility, these compounds can be present as volatile organic compounds (VOCs) in various samples, including human emissions such as breath.

Analytical Methods:

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of chlorinated alkanes in environmental samples like air, water, soil, and biota. scilit.comresearchgate.netvu.nl This technique separates complex mixtures of compounds, and the mass spectrometer provides detailed structural information, allowing for confident identification. For highly complex environmental samples, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) may be necessary to achieve the required separation. vu.nl

When analyzing biological samples, such as human breath, for volatile organic compounds, the primary challenge is distinguishing endogenous compounds from those present in the background environment. nih.gov Methodologies often involve robust collection techniques followed by thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) to identify a wide range of VOCs. nih.gov

Interactive Data Table: Analytical Techniques for Halogenated Alkanes

Analytical TechniqueSample MatrixDetection PrincipleKey Advantages
GC-MS Air, Water, Soil, BiotaSeparation by gas chromatography, identification by mass spectrometry.High sensitivity and specificity. scilit.comresearchgate.net
GC×GC Complex Environmental SamplesTwo-dimensional gas chromatographic separation.Enhanced separation of complex mixtures. vu.nl
TD-GC-MS Human BreathThermal desorption of collected volatiles followed by GC-MS analysis.Non-invasive, suitable for biological monitoring. nih.gov

While there are no specific reports on the detection of 2,6-dichloro-2,6-dimethylheptane in human emissions, the presence of other halogenated hydrocarbons in exhaled breath has been documented and is an area of ongoing research for exposure assessment and health monitoring.

Chemical and Biochemical Transformation Processes for Branched Alkane Systems

The persistence of this compound in the environment is largely determined by its resistance to chemical and biochemical degradation. The structure of this molecule, with tertiary chlorine atoms and significant branching, is expected to influence its transformation pathways.

Biodegradation:

The biodegradation of chlorinated alkanes is a key transformation process. Studies on various chlorinated alkanes have shown that the position of the chlorine atoms and the degree of branching significantly impact their susceptibility to microbial degradation. nih.gov

Influence of Chlorine Position: Terminally chlorinated alkanes are generally more readily degraded than those with chlorine atoms in the middle of the carbon chain. nih.gov

Influence of Branching: Highly branched structures can hinder enzymatic attack, making them more recalcitrant to biodegradation.

Tertiary Halogens: The carbon-chlorine bond at a tertiary carbon, as in this compound, is generally more resistant to hydrolytic and some enzymatic cleavage compared to primary or secondary halogens.

Microorganisms can employ several enzymatic strategies to degrade chlorinated alkanes, including:

Hydroxylation: The initial step in the aerobic degradation of some chlorinated alkanes involves the introduction of a hydroxyl group, often catalyzed by monooxygenase or dioxygenase enzymes. gdut.edu.cn

Dechlorination: This involves the removal of chlorine atoms, which can occur through various mechanisms, including hydrolytic, reductive, and oxidative dehalogenation. eurochlor.orgresearchgate.netmdpi.com Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. eurochlor.org

Given its structure, this compound is predicted to be relatively resistant to biodegradation. The tertiary nature of the chloro-substituents and the branched structure likely make it a poor substrate for many dehalogenating enzymes.

Abiotic Degradation:

Abiotic degradation processes, such as hydrolysis and photolysis, may also contribute to the transformation of this compound in the environment. However, saturated alkanes are generally resistant to photolysis in the absence of photosensitizing agents. Hydrolysis of tertiary alkyl halides can occur, but the rates are highly dependent on environmental conditions such as temperature and pH.

Interactive Data Table: Factors Influencing Biodegradation of Chlorinated Alkanes

Structural FeatureImpact on BiodegradationRationale
Terminal Chlorination Generally enhances degradation. nih.govMore accessible to enzymatic attack.
Internal Chlorination Generally hinders degradation. nih.govSteric hindrance can limit enzyme access.
Branching Generally hinders degradation.Increased steric hindrance.
Tertiary Halogen Generally hinders degradation.Greater stability of the C-Cl bond.

Environmental Fate Modeling and Predictive Studies for Halogenated Hydrocarbons

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. For halogenated hydrocarbons like this compound, these models rely on the compound's physicochemical properties.

Quantitative Structure-Activity Relationships (QSARs):

QSAR models are a key component of environmental fate assessment, particularly for compounds with limited experimental data. ecetoc.org These models establish mathematical relationships between the chemical structure of a compound and its properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. ecetoc.orgnih.govnih.gov

For this compound, QSAR models could be used to estimate key parameters that govern its environmental fate:

Octanol-Water Partition Coefficient (log Kow): This parameter indicates the tendency of a chemical to partition between fatty tissues and water. A higher log Kow suggests a greater potential for bioaccumulation. Given its structure, this compound is expected to have a relatively high log Kow.

Henry's Law Constant: This describes the partitioning of a chemical between air and water and is crucial for predicting its atmospheric transport.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter predicts the extent to which a chemical will adsorb to soil and sediment. nih.gov

Predictive Studies:

Based on its structure, predictive models would likely classify this compound as a persistent, bioaccumulative, and toxic (PBT) substance, although experimental data would be needed for confirmation. The presence of two chlorine atoms and its branched, lipophilic structure suggest it would be resistant to degradation and likely to accumulate in organisms.

Interactive Data Table: Predicted Environmental Fate Parameters for this compound (Illustrative)

ParameterPredicted Value/BehaviorEnvironmental Implication
log Kow HighPotential for bioaccumulation in fatty tissues.
Water Solubility LowLimited mobility in aqueous systems, tendency to partition to sediment.
Vapor Pressure ModeratePotential for atmospheric transport.
Biodegradability LowLikely to be persistent in the environment.

Note: The values in this table are illustrative and based on general principles for similar compounds. Specific experimental data for this compound are not available.

Future Research Directions and Unexplored Avenues in 2,6 Dichloro 2,6 Dimethylheptane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of polychlorinated alkanes often involves radical halogenation, which can lack selectivity and utilize hazardous reagents. nih.govmasterorganicchemistry.com Future research should focus on developing greener and more efficient methods for the synthesis of 2,6-dichloro-2,6-dimethylheptane.

Catalytic Approaches: The development of catalysts that can direct the chlorination to specific positions on the alkane backbone is a significant area of interest. This could involve the use of metal-organic frameworks (MOFs) or other structured catalysts that can create a selective reaction environment.

Biocatalytic Synthesis: The use of halogenase enzymes presents a highly promising avenue for the selective synthesis of this compound. These enzymes can catalyze halogenation at specific, unactivated C-H bonds with high precision, offering a green alternative to traditional chemical methods. Future work could involve screening for or engineering halogenases that are specific for the 2 and 6 positions of 2,6-dimethylheptane (B94447).

Flow Chemistry: Continuous flow technology offers significant advantages in terms of safety, control, and scalability for halogenation reactions. acs.org The use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity. This approach would be particularly beneficial for managing the exothermic nature of chlorination reactions.

Synthetic Methodology Potential Advantages for this compound Synthesis Key Research Focus
Catalytic Halogenation Increased regioselectivity, use of milder reaction conditions.Design and synthesis of shape-selective catalysts.
Biocatalytic Halogenation High specificity for target C-H bonds, environmentally benign.Discovery and engineering of specific halogenase enzymes.
Flow Chemistry Enhanced safety, precise reaction control, improved scalability.Optimization of reactor design and reaction conditions.

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic Techniques

A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Modern spectroscopic techniques can provide invaluable insights into the transient intermediates and reaction pathways involved.

Transient Absorption Spectroscopy (TAS): TAS is a powerful tool for studying short-lived reactive species, such as the radical intermediates formed during free-radical halogenation. By applying TAS to the chlorination of 2,6-dimethylheptane, it would be possible to directly observe the formation and decay of the primary, secondary, and tertiary alkyl radicals, providing crucial kinetic and mechanistic data.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the "gold standard" for the detection and characterization of radical species. acs.org In the context of this compound synthesis, EPR could be used to identify the specific radical intermediates involved in the chlorination process, helping to elucidate the reaction mechanism and the factors that control regioselectivity.

In Situ Spectroscopic Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the reaction progress in real-time. This would allow for the identification of key intermediates and byproducts, providing a more complete picture of the reaction network.

Spectroscopic Technique Information Gained Relevance to this compound
Transient Absorption Spectroscopy (TAS) Kinetics and dynamics of radical intermediates.Understanding the formation and reactivity of different alkyl radicals.
Electron Paramagnetic Resonance (EPR) Identification and characterization of radical species.Confirming the structure of radical intermediates in the chlorination of 2,6-dimethylheptane.
In Situ Spectroscopy (FTIR, Raman) Real-time monitoring of reactants, intermediates, and products.Optimizing reaction conditions and understanding reaction pathways.

Expansion of Computational Studies for Predictive Molecular Design

Computational chemistry offers a powerful toolkit for predicting reaction outcomes and designing novel synthetic strategies. For this compound, computational studies can guide experimental work and accelerate the discovery of efficient and selective synthetic methods.

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction mechanism of the chlorination of 2,6-dimethylheptane. By calculating the energies of the various possible radical intermediates and transition states, it is possible to predict the regioselectivity of the reaction and understand the factors that govern it. These calculations can also be used to investigate the catalytic cycles of potential new catalysts.

Machine Learning and Artificial Intelligence: Machine learning models are increasingly being used to predict the outcomes of chemical reactions. By training a model on a large dataset of halogenation reactions, it may be possible to predict the optimal conditions for the selective synthesis of this compound.

In Silico Catalyst Design: Computational methods can be used to design novel catalysts with enhanced selectivity for the desired chlorination positions. This could involve the design of shape-selective zeolites or the computational screening of organocatalysts that can direct the chlorination reaction.

Computational Approach Application in this compound Research Expected Outcome
Density Functional Theory (DFT) Modeling reaction pathways and transition states.Prediction of regioselectivity and elucidation of reaction mechanisms.
Machine Learning Predicting reaction outcomes based on existing data.Identification of optimal reaction conditions for selective synthesis.
In Silico Catalyst Design Designing catalysts with specific active sites.Development of novel catalysts for the targeted synthesis of this compound.

Exploration of Emerging Applications in Specialized Organic Synthesis

While the direct applications of this compound are not yet established, its structure suggests potential utility as a building block in various areas of organic synthesis.

As a Synthetic Intermediate: The two chlorine atoms in this compound provide reactive handles for further functionalization. This could include nucleophilic substitution reactions to introduce other functional groups, or elimination reactions to form alkenes. The gem-dimethyl groups at the 2 and 6 positions could provide steric hindrance that influences the regioselectivity of subsequent reactions. The molecule could serve as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. For instance, gem-dichloroalkanes are valuable precursors in the synthesis of various cyclic and acyclic compounds. acs.org

In Materials Science: Chlorinated hydrocarbons have been used as carbon sources in the synthesis of carbon nanomaterials. scielo.org.za Future research could explore the use of this compound as a precursor for the synthesis of novel carbon-based materials with unique properties. The specific substitution pattern of the starting material could influence the structure and properties of the resulting materials.

In Polymer Chemistry: Dihalogenated alkanes can be used as monomers or cross-linking agents in polymerization reactions. The structure of this compound could lead to the formation of polymers with interesting thermal or mechanical properties.

Potential Application Area Proposed Role of this compound Future Research Direction
Specialized Organic Synthesis Versatile building block for complex molecule synthesis.Exploration of its reactivity in nucleophilic substitution and elimination reactions.
Materials Science Precursor for novel carbon-based materials.Investigation of its use in chemical vapor deposition for the synthesis of carbon nanotubes or other nanostructures.
Polymer Chemistry Monomer or cross-linking agent.Synthesis and characterization of polymers derived from this compound.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are recommended for 2,6-Dichloro-2,6-dimethylheptane, and how can reaction conditions be optimized?

  • Methodology : Begin with chlorination of 2,6-dimethylheptane using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Catalytic acid (e.g., AlCl₃) may enhance selectivity for dichloro-substitution at the 2,6-positions . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 40–80°C) and stoichiometry to minimize byproducts. Purify via fractional distillation or column chromatography.
  • Key Variables : Reactant purity, catalyst loading, and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and chlorine placement. Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight. Cross-reference spectral data with the NIST Chemistry WebBook for validation . For quantitative analysis, employ high-performance liquid chromatography (HPLC) with UV detection.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of volatile chlorinated compounds. Segregate waste in labeled containers and collaborate with certified waste management services for disposal . Conduct risk assessments for spills and ensure emergency neutralizing agents (e.g., sodium bicarbonate) are accessible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.